4,4'-Biquinoline, 2,2'-dimethyl- 4,4'-Biquinoline, 2,2'-dimethyl-
Brand Name: Vulcanchem
CAS No.: 52191-71-6
VCID: VC16222999
InChI: InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3
SMILES:
Molecular Formula: C20H16N2
Molecular Weight: 284.4 g/mol

4,4'-Biquinoline, 2,2'-dimethyl-

CAS No.: 52191-71-6

Cat. No.: VC16222999

Molecular Formula: C20H16N2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Biquinoline, 2,2'-dimethyl- - 52191-71-6

Specification

CAS No. 52191-71-6
Molecular Formula C20H16N2
Molecular Weight 284.4 g/mol
IUPAC Name 2-methyl-4-(2-methylquinolin-4-yl)quinoline
Standard InChI InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3
Standard InChI Key MRCJSTNGLOEIAY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,4'-Dimethyl-2,2'-biquinoline belongs to the biquinoline family, featuring two quinoline rings connected by a single bond between their 2-position carbon atoms. Each quinoline unit carries a methyl group at the 4-position, introducing steric and electronic modifications to the parent biquinoline structure. The planar aromatic system facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity and influence coordination behavior .

Crystallographic Data

Although no single-crystal X-ray diffraction data for 4,4'-dimethyl-2,2'-biquinoline are publicly available, analogous biquinoline derivatives exhibit monoclinic crystal systems with space group P2₁/c. The methyl substituents likely induce minor distortions in the dihedral angle between the quinoline planes compared to unsubstituted biquinoline .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

PropertyValueMethod/Source
Melting Point280°CExperimental
Boiling Point466.6±40.0°C at 760 mmHgEstimated (EPI Suite)
Density1.2±0.1 g/cm³Computational
LogP (Octanol-Water)4.74Calculated
Vapor Pressure0.0±1.1 mmHg at 25°CEPI Suite
Refractive Index1.689Estimated

The compound's low aqueous solubility (predicted <0.1 mg/mL) and high LogP value indicate preferential solubility in organic solvents like dichloromethane and dimethylformamide .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A robust synthesis route involves copper(II)-mediated coupling of benzylic azides with alkenes. Chen et al. demonstrated that treatment of 4-methylbenzyl azide with styrene derivatives in the presence of Cu(BF₄)₂·6H₂O in nitromethane at 100°C for 24 hours yields 4,4'-dimethyl-2,2'-biquinoline derivatives with up to 73% efficiency .

Reaction Scheme:

Ar-N3+CH2=CH-Ar’Cu(BF4)2,Δ4,4’-Dimethyl-2,2’-biquinoline+N2\text{Ar-N}_3 + \text{CH}_2=\text{CH-Ar'} \xrightarrow{\text{Cu(BF}_4\text{)}_2, \Delta} \text{4,4'-Dimethyl-2,2'-biquinoline} + \text{N}_2 \uparrow

Optimization Parameters

Critical factors influencing yield include:

  • Catalyst Loading: 0.8–1.2 equivalents of Cu(BF₄)₂·6H₂O

  • Solvent: Nitromethane (ε = 35.9) enhances polar transition state stabilization

  • Temperature: 100°C balances reaction rate and decomposition avoidance

Coordination Chemistry and Applications

Ligand Behavior in Metal Complexes

The 2,2'-biquinoline scaffold acts as a rigid, ditopic ligand for transition metals. Methyl substitution at the 4-positions modulates electron density at the coordinating nitrogen atoms, as evidenced by bathochromic shifts in metal-to-ligand charge transfer (MLCT) bands compared to unsubstituted analogues .

Ruthenium Complexes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.95 (d, J = 5.2 Hz, 2H, H-3/H-3')

  • δ 8.25 (d, J = 8.4 Hz, 2H, H-5/H-5')

  • δ 7.82 (t, J = 7.6 Hz, 2H, H-7/H-7')

  • δ 2.75 (s, 6H, CH₃)

Methyl groups exhibit characteristic upfield shifts due to the anisotropic shielding effect of the quinoline rings .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 284.1313 [M+H]⁺ (calc. 284.1313 for C₂₀H₁₆N₂) .

Comparative Analysis with Related Compounds

Property4,4'-Dimethyl-2,2'-biquinoline2,2'-Biquinoline4,4'-Dimethyl-2,2'-bipyridine
Molecular Weight284.35 g/mol256.31 g/mol184.24 g/mol
λₐᵦₛ (EtOH)318 nm295 nm285 nm
Coordination StrengthModerate (log β₂ = 8.2)Weak (log β₂ = 6.9)Strong (log β₂ = 12.1)

The methyl groups in 4,4'-dimethyl-2,2'-biquinoline enhance electron density at nitrogen centers compared to 2,2'-biquinoline while maintaining greater conformational rigidity than bipyridine analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator